molecular formula C10H14BrN3O B14922529 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B14922529
M. Wt: 272.14 g/mol
InChI Key: IUFFLRUVQQCJCB-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor such as 4-bromo-3-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Substitution reaction: The pyrazole ring can then be reacted with an appropriate ethanone derivative under conditions that facilitate nucleophilic substitution to introduce the pyrrolidin-1-yl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the pyrrolidine ring.

    Reduction: Reduction reactions could potentially target the carbonyl group in the ethanone moiety.

    Substitution: Halogen substitution reactions could occur at the bromine atom on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, compounds with pyrazole and pyrrolidine rings are often investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, such compounds might be used in the development of new polymers, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring might enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone

Uniqueness

The presence of the bromine atom in 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone might confer unique reactivity and biological activity compared to its chloro or piperidine analogs. Bromine atoms can participate in halogen bonding, which can influence the compound’s interaction with biological targets.

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C10H14BrN3O/c1-8-9(11)6-12-14(8)7-10(15)13-4-2-3-5-13/h6H,2-5,7H2,1H3

InChI Key

IUFFLRUVQQCJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)N2CCCC2)Br

Origin of Product

United States

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